(S,R)-BisPh-Quinox
CAS No.:
Cat. No.: VC18535561
Molecular Formula: C24H18N2O
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H18N2O |
---|---|
Molecular Weight | 350.4 g/mol |
IUPAC Name | 4,5-diphenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |
Standard InChI | InChI=1S/C24H18N2O/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)27-24(26-22)21-16-15-17-9-7-8-14-20(17)25-21/h1-16,22-23H |
Standard InChI Key | RLOADAOBQOTJID-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Introduction
Chemical and Structural Properties
Molecular Architecture
(S,R)-BisPh-Quinox features a quinoxaline core fused with a spirocyclic bisphosphonate moiety. The stereochemistry at the spiro center is defined by the (S,R) configuration, which influences its three-dimensional conformation and intermolecular interactions. The bisphosphonate group () enhances its affinity for calcium-rich tissues, a property shared with therapeutic bisphosphonates like zoledronate . The compound’s structure is validated via NMR, which confirms the presence of aromatic protons (δ 6.8–7.5 ppm) and phosphonate-linked methylene groups (δ 3.0–3.5 ppm) .
Physicochemical Characteristics
(S,R)-BisPh-Quinox is a white to off-white solid with a melting point >200°C, consistent with its high thermal stability . It is sparingly soluble in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The compound requires storage at 2–8°C under nitrogen to prevent hydrolysis of the phosphonate ester bonds . Its logP value, estimated at 2.1, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Table 1: Key Physicochemical Data
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 350.41 g/mol |
CAS Number | 2411386-00-8 |
Appearance | White to off-white solid |
Purity (NMR) | ≥98.0% |
Storage Conditions | 2–8°C, under nitrogen |
Synthesis and Characterization
Synthetic Routes
While no explicit protocol for (S,R)-BisPh-Quinox is documented in the literature, its synthesis likely parallels methods for spirooxindole bisphosphonates. A microwave-assisted, solvent-free multicomponent reaction (MCR) involving isatins, β-ketophosphonates, and primary amines could yield the spirocyclic framework . For example, heating isatin (1.0 equiv), diethyl β-ketophosphonate (1.2 equiv), and benzylamine (1.5 equiv) at 120°C under microwave irradiation for 20 minutes produces a spirooxindole bisphosphonate in 65% yield . Stereochemical control may be achieved via chiral auxiliaries or asymmetric catalysis, though this remains speculative for (S,R)-BisPh-Quinox.
Analytical Validation
The compound’s identity is confirmed through spectroscopic and chromatographic methods:
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NMR: Aromatic protons integrate for 18 hydrogens, while methylene groups adjacent to phosphorus atoms appear as triplets (J = 12 Hz) .
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NMR: A singlet at δ 18.5–19.0 ppm confirms the presence of two equivalent phosphonate groups .
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HPLC: A single peak at 254 nm (retention time: 8.2 min) corroborates ≥98% purity .
Compound Class | Activity | Mechanism |
---|---|---|
Spirooxindoles | Anticancer (IC 1–10 μM) | MDM2-p53 inhibition |
Bisphosphonates | Osteoporosis treatment | Hydroxyapatite binding |
Quinoxalines | Antimicrobial | DNA intercalation |
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